![molecular formula C18H18N2O2 B14186801 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine CAS No. 922517-66-6](/img/structure/B14186801.png)
1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a phenylethenyl group substituted with a nitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone to form a chalcone intermediate, followed by cyclization with pyrrolidine under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the nitro group converted to an amine.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities.
Comparación Con Compuestos Similares
1-(2-Nitrophenyl)pyrrolidine: Shares the nitrophenyl and pyrrolidine moieties but lacks the phenylethenyl group.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Contains a nitrophenyl group but features a triazole ring instead of a pyrrolidine ring.
Pyrrolidinone derivatives: Similar in structure but with different functional groups and biological activities.
Uniqueness: 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine is unique due to its combination of a nitrophenyl group, a phenylethenyl moiety, and a pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
Propiedades
Número CAS |
922517-66-6 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
1-[2-(4-nitrophenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C18H18N2O2/c21-20(22)17-10-8-16(9-11-17)18(14-19-12-4-5-13-19)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2 |
Clave InChI |
OUXPAYBZWQLFFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


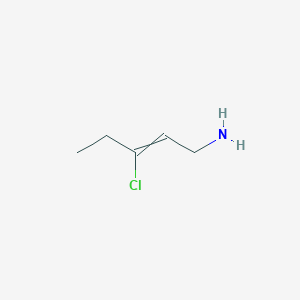
![5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186729.png)
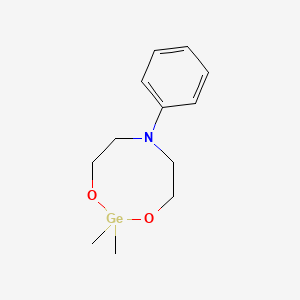
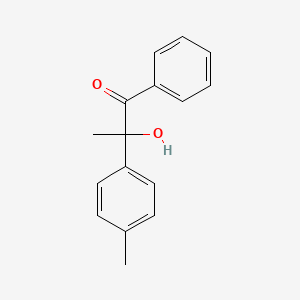
![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)

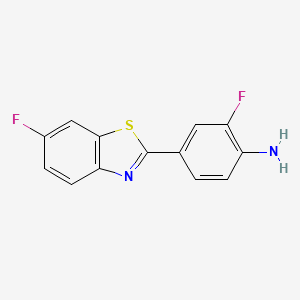
![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)
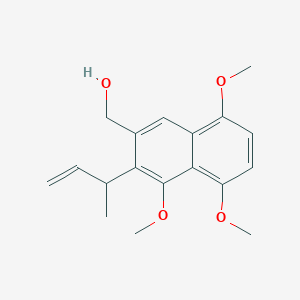
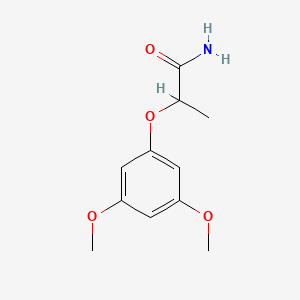
![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)

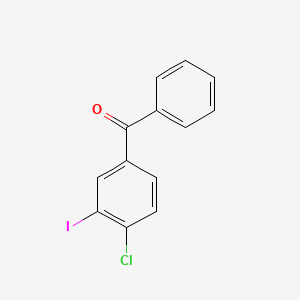
![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
